Cas no 203268-53-5 (2-Hydroxy-4(1H)-pyrimidinethione)

203268-53-5 structure
Nome del prodotto:2-Hydroxy-4(1H)-pyrimidinethione
2-Hydroxy-4(1H)-pyrimidinethione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Hydroxy-4(1H)-pyrimidinethione
- 4(1H)-Pyrimidinethione, 2-hydroxy- (9CI)
- 2-Hydroxy-4-mercaptopyrimidine
- AS-54718
- TD8160
- FT-0721260
- 4(3H)-Pyrimidinethione,2-hydroxy-(9ci)
- 4-sulfanylidene-1H-pyrimidin-2-one
- CHEMBL1650608
- 591-28-6
- 4-Thiouracil, 97%
- AKOS006229660
- SB55708
- SCHEMBL26167
- Uracil, 4-thio-
- T2757
- 203268-53-5
- Benzenepropanoic acid, 2,4,6-trimethyl-.beta.-oxo-, ethyl ester
- NSC43288
- PD017120
- 3,4-Dihydro-4-thioxo-2(1H)-pyrimidinone
- 4-Thiouracil
- W-201773
- NSC-43288
- BDBM50335810
- 4-thioxo-1H-pyrimidin-2-one
- 2(1H)-pyrimidinone, 3,4-dihydro-4-thioxo-
- DTXSID50207840
- 2-Pyrimidinol, 4-mercapto- (9CI)
- 4-thioxo-3,4-dihydro-2(1H)-pyrimidinone
- AKOS015995934
- FT-0619526
- 4-thiopyrimidin-2-one
- Q20892040
- OVONXEQGWXGFJD-UHFFFAOYSA-N
- 4-mercaptopyrimidin-2-ol
- LDB
- SY050615
- MFCD00090842
- SCHEMBL10524664
- KC 135
- A832178
- 2-Hydroxypyrimidine-4(1H)-thione
- 4-sulfanylidene-1~{H}-pyrimidin-2-one
- AKOS005256998
- T-3812
- 203213-14-3
- InChI=1/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8
- 203213-13-2
- NSC 43288
- GEO-02327
- AKOS015916356
- 203213-16-5
- 2(1H)-Pyrimidinone, 6-mercapto-
- FT02605
- 4-sulfanylpyrimidin-2-ol
- 2-Pyrimidinol, 4-mercapto-
- DTXCID00130331
- DB-268942
- DB-272195
- STL554902
- DB-066140
- 2-Hydroxy-4-thiopyrimidine
- CHEBI:232485
- DB-053326
- BBL101106
- 4(3H)-Pyrimidinethione, 2-hydroxy-
- DB-271176
- 2(1H)-Pyrimidinone, 4-mercapto-
- CS-W011133
- 203213-15-4
- 627-565-1
- DB-268968
-
- Inchi: 1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8)
- Chiave InChI: OVONXEQGWXGFJD-UHFFFAOYSA-N
- Sorrisi: OC1=NC(=S)C=CN1
Proprietà calcolate
- Massa esatta: 128.00400
- Massa monoisotopica: 128.00443393g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.2Ų
- XLogP3: -0.5
Proprietà sperimentali
- Densità: 1.53
- Punto di ebollizione: 275 ºC
- Punto di infiammabilità: 120 ºC
- Indice di rifrazione: 1.677
- PSA: 81.00000
- LogP: 0.84480
2-Hydroxy-4(1H)-pyrimidinethione Letteratura correlata
-
M. Pollum,S. Jockusch,C. E. Crespo-Hernández Phys. Chem. Chem. Phys. 2015 17 27851
-
Jun Cao,Dong-chu Chen Phys. Chem. Chem. Phys. 2020 22 10924
-
Grazyna Wenska,Katarzyna Taras-Go?lińska,Adam ?ukaszewicz,Gotard Burdziński,Jacek Koput,Andrzej Maciejewski Photochem. Photobiol. Sci. 2011 10 1294
-
Danielle Cristina Teles-Ferreira,Ivo HM van Stokkum,Irene Conti,Lucia Ganzer,Cristian Manzoni,Marco Garavelli,Giulio Cerullo,Artur Nenov,Rocío Borrego-Varillas,Ana Maria de Paula Phys. Chem. Chem. Phys. 2022 24 21750
-
5. A one-pot, water compatible synthesis of pyrimidine nucleobases under plausible prebiotic conditionsHidenori Okamura,Sidney Becker,Niklas Tiede,Stefan Wiedemann,Jonas Feldmann,Thomas Carell Chem. Commun. 2019 55 1939
203268-53-5 (2-Hydroxy-4(1H)-pyrimidinethione) Prodotti correlati
- 1899155-14-6(3-(3-fluoro-2,6-dimethoxyphenyl)prop-2-en-1-amine)
- 1525806-33-0(3-(3-ethoxyphenyl)butan-1-amine)
- 1785332-23-1(8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid)
- 1340310-88-4(2-amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)
- 1806417-33-3(6-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine)
- 1805929-03-6(4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine)
- 899724-94-8(methyl 3-{4-(dimethylamino)phenylsulfamoyl}thiophene-2-carboxylate)
- 1696039-53-8(3-(4-chloro-3-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2468737-75-7(5-Chloro Dasatinib)
- 313961-13-6(N-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl-3,4-difluoro-N-(4-methylphenyl)benzamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
